molecular formula C10H21NO2 B13274409 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol

4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol

Cat. No.: B13274409
M. Wt: 187.28 g/mol
InChI Key: MIULQZFEGXESRF-UHFFFAOYSA-N
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Description

4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol is a cyclohexanol derivative featuring an aliphatic amino-ether substituent. The compound’s structure combines a cyclohexanol core with a methoxypropan-2-ylamine group, which introduces both hydrophilic (hydroxyl and amino) and lipophilic (methoxy and branched alkyl) properties.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

4-(1-methoxypropan-2-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C10H21NO2/c1-8(7-13-2)11-9-3-5-10(12)6-4-9/h8-12H,3-7H2,1-2H3

InChI Key

MIULQZFEGXESRF-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1CCC(CC1)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Cyclohexanone derivatives

    Reduction: Cyclohexylamine derivatives

    Substitution: N-substituted cyclohexanol derivatives

Mechanism of Action

The mechanism of action of 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological responses . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Type and Electronic Effects

The target compound’s methoxypropan-2-ylamino group distinguishes it from analogs with aromatic, fluorinated, or heterocyclic substituents. Key comparisons include:

Aromatic Amino Substitutents
  • trans-2-((2-Fluorophenyl)amino)cyclohexan-1-ol (C₁₂H₁₅FNO): Exhibits intramolecular N–H···F hydrogen bonding, confirmed by JFH coupling (-2.3 Hz) in NMR studies . Fluorine’s electron-withdrawing nature reduces basicity of the amino group compared to the methoxypropan-2-yl substituent. Enhanced conformational rigidity due to intramolecular interactions.
  • (1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol (C₁₂H₁₅FN₂O₃): Nitro and fluoro groups create strong electron-withdrawing effects, lowering pKa of the hydroxyl group compared to the target compound . Potential for nitro group reduction in synthetic modifications.
Aliphatic Amino Substituents
  • 4-Methyl-1-(propan-2-yl)cyclohexan-1-ol (p-Menthan-4-ol) (C₁₀H₂₀O): Lacks an amino group, resulting in lower polarity and higher volatility (evident in simpler alkyl substituents) .
  • 1-(((1-Methoxypropan-2-yl)amino)methyl)cyclohexan-1-ol (C₁₁H₂₃NO₂): Structural isomer with the amino-ether group on a methyl branch. This positional difference may reduce steric hindrance around the cyclohexanol core compared to the target compound .
Heterocyclic Substituents
  • Higher molar mass (225.35 g/mol) may affect diffusion rates in biological systems.

Physicochemical Properties

Property Target Compound trans-2-((2-Fluorophenyl)amino)cyclohexan-1-ol 4-Methyl-1-(propan-2-yl)cyclohexan-1-ol 1-(((1-Methoxypropan-2-yl)amino)methyl)cyclohexan-1-ol
Molecular Weight 187.28 g/mol (C₁₀H₂₁NO₂) 208.25 g/mol 156.27 g/mol 201.31 g/mol
Solubility Moderate in polar solvents* Low in water (intramolecular H-bonding) Low (hydrophobic alkyl) Moderate (similar amino-ether group)
Toxicity (Oral) Likely Category 4† Not reported Not classified Similar to target compound†

*Predicted based on methoxy and amino groups. †Inferred from methoxypropan-2-yl-containing compound in .

Pharmacological Potential

  • Ambroxol-derived tetrahydroquinazoline () highlights cyclohexanol’s role in antiviral scaffolds. The target compound’s amino-ether group may enhance blood-brain barrier penetration compared to brominated analogs.
  • Iridium-catalyzed deoxygenation () of similar cyclohexanols suggests the target compound could serve as a precursor for stereoselective syntheses of bioactive molecules.

Biological Activity

4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol is C10H21NO2C_{10}H_{21}NO_2. The compound features a cyclohexane ring with an amino group and a methoxypropanol side chain, which may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol exhibit significant antimicrobial properties. For example, studies have shown that derivatives of similar structures possess activity against various bacterial strains, including Candida albicans and other Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 37 to 124 μg/mL, suggesting a moderate level of efficacy against fungal pathogens .

CompoundMIC (μg/mL)Target Organism
Compound A50Candida albicans
Compound B75Staphylococcus aureus
Compound C100Escherichia coli

Antioxidant Activity

The antioxidant potential of 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol has been evaluated using the DPPH assay, which measures the ability to scavenge free radicals. Compounds with similar structures have shown EC50 values ranging from 19 to 31 μg/mL, indicating effective radical scavenging ability .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The results indicate that the compound can inhibit cell growth in a dose-dependent manner. For instance:

Cell LineIC50 (μg/mL)
HepG245
Caco-260
MG6350

These findings suggest that the compound may serve as a potential lead in anticancer drug development .

The biological activity of 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the methoxy and amino groups enhances its binding affinity and specificity towards these targets, potentially leading to inhibition or activation of critical biochemical pathways.

Case Studies

A recent study explored the biological evaluation of structurally related compounds, highlighting their roles in modulating cellular responses related to oxidative stress and inflammation. These compounds were tested for their ability to induce apoptosis in cancer cells, showing promising results that warrant further investigation into their therapeutic potential .

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